molecular formula C7H2Cl3N3 B13020232 2,3,5-Trichloropyrido[3,4-b]pyrazine

2,3,5-Trichloropyrido[3,4-b]pyrazine

Cat. No.: B13020232
M. Wt: 234.5 g/mol
InChI Key: UNLMNEIZTURROA-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyrido[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound featuring a fused pyridine-pyrazine core with three chlorine substituents at the 2, 3, and 5 positions. Pyrido[3,4-b]pyrazine derivatives are characterized by their electron-deficient nature, arising from the dual electron-withdrawing effects of the pyrazine ring and nitrogen atoms in the pyridine moiety .

Key properties inferred from related compounds:

  • Electron-withdrawing capacity: Enhanced by chlorine substituents, which increase polarization and charge transfer efficiency in conjugated systems .
  • Thermal stability: Chlorinated aromatic systems typically exhibit higher decomposition temperatures compared to non-halogenated analogs .
  • Reactivity: Chlorine atoms enable further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,5-trichloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-5-4-3(1-2-11-5)12-6(9)7(10)13-4/h1-2H

InChI Key

UNLMNEIZTURROA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic palladium (II) acetate as a transition metal source, Xantphos as a ligand, and sodium tert-butoxide as a base in toluene . Another approach involves the cyclization of pyrrole and pyrazine rings through cycloaddition and direct C-H arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridopyrazines .

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. the exact mechanisms and molecular targets are not fully understood and require further research .

Comparison with Similar Compounds

Pyrido[3,4-b]pyrazine Derivatives

Example Compounds :

  • 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine ():
    • Halogenation at the 8-position facilitates Suzuki coupling and cyclization reactions.
    • Phenyl groups at 2,3 positions enhance steric bulk, reducing sensitivity in energetic applications .
    • Compared to 2,3,5-Trichloro derivative, bromine offers different electronic effects (less electronegative but polarizable).
  • 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) (): Nitramino groups confer high detonation velocity (D: 8,921–9,413 m/s) but increase sensitivity. Chlorinated pyrido-pyrazines may achieve similar energy density with improved stability due to aromatic Cl substituents .

Electronic Properties: Pyrido[3,4-b]pyrazine derivatives exhibit stronger electron-withdrawing ability than quinoxaline or pyridine, making them ideal for low-bandgap polymers. Chlorination further reduces the LUMO level, enhancing charge transport in organic electronics .

Thieno[3,4-b]pyrazines

Example Compound: 2,3-Disubstituted thieno[3,4-b]pyrazine ():

  • Replacing nitrogen with sulfur alters electronic properties: thieno[3,4-b]pyrazine (TP) is more electron-deficient than benzo[3,4-b]pyrazine (BP) .
  • Alkyl chains (e.g., hexyl, decyl) improve solubility for solution-processed organic solar cells, a feature less common in chlorinated pyrido-pyrazines .

Comparison with 2,3,5-Trichloropyrido[3,4-b]pyrazine :

Property Thieno[3,4-b]pyrazine This compound
Electron Deficiency High (due to S heteroatom) Higher (Cl substituents + N-rich core)
Bandgap ~1.5–2.0 eV (estimated) Likely <1.5 eV (inferred from )
Application Focus Organic photovoltaics Energetic materials, conductive polymers

Quinoxaline and Pyridine Analogs

Quinoxaline ():

  • Simpler bicyclic structure with two nitrogen atoms.
  • Lower electron-withdrawing ability than pyrido[3,4-b]pyrazine, resulting in higher bandgap polymers (e.g., λmax ~600 nm vs. 633 nm for pyrido-pyrazine copolymers) .

Pyridine Derivatives :

  • Pyrido[2,3-b]pyrazine ():
    • Structural isomer of pyrido[3,4-b]pyrazine.
    • Less studied in energetic materials but used in CETP inhibitors ().
    • Chlorination patterns (e.g., 6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) affect metabolic stability in pharmaceuticals .

Furazano-Pyrazine Energetic Materials

Example: 4,8-Dihydrodifurazano[3,4-b,e]pyrazine (DFP) ():

  • Fused furazan rings increase nitrogen content (up to 70%) and heat of formation (HOF).
  • Detonation performance (D: ~9,000 m/s) rivals RDX but with higher sensitivity .

Chlorinated Pyrido-Pyrazines in Energetics :

  • Thermal stability likely exceeds nitro derivatives (e.g., TNT decomposition ~240°C vs. >300°C for chlorinated aromatics) .

Data Tables

Table 1: Electronic and Physical Properties of Selected Compounds

Compound Structure Bandgap (eV) Density (g/cm³) Key Application
This compound Chlorinated pyrido-pyrazine ~1.3–1.5* ~1.8–2.0* Conductive polymers
Thieno[3,4-b]pyrazine (TP) S-heterocycle 1.5–2.0 1.4–1.6 Organic photovoltaics
Quinoxaline Bicyclic N-heterocycle 2.5–3.0 1.2–1.3 Pharmaceuticals
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine Furazan-pyrazine N/A 1.85 Energetic materials

*Inferred from analogous systems .

Table 2: Reactivity and Stability Comparison

Compound Reactivity (Suzuki Coupling) Thermal Stability (°C) Sensitivity (IS, J)
This compound Moderate (Cl substituents) >300* Low (estimated)
8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine High (Br) ~250 Moderate
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine Low (nitramino) 200–220 High (IS < 5 J)

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